molecular formula C9H10N2O2 B1291974 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid CAS No. 954233-05-7

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1291974
CAS No.: 954233-05-7
M. Wt: 178.19 g/mol
InChI Key: BSLXWOKIRNVYGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7) is a chemical compound with the molecular formula C9H10N2O2, serving as a versatile pyrimidine-based building block in organic synthesis and medicinal chemistry research . This compound features a carboxylic acid functional group, which makes it a valuable precursor for the synthesis of various derivatives, such as amides and esters, through reactions at the carboxyl center . The cyclopropyl and methyl substituents on the pyrimidine ring can influence the molecule's stereoelectronic properties, potentially leading to unique reactivity and application in the development of pharmaceutical candidates . As a substituted pyrimidine, it is a key scaffold of interest in the design of bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions .

Properties

IUPAC Name

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLXWOKIRNVYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624525
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954233-05-7
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid can be achieved through various methodologies, typically involving the following steps:

Detailed Synthesis Steps

Step 1: Formation of the Pyrimidine Ring

The initial step often involves the reaction of 2-chloro-4-methylpyrimidine with suitable reagents to form a vinyl derivative, which serves as a precursor for cyclopropanation. For instance, 2-chloro-4-methylpyrimidine can be converted to 4-methyl-2-vinylpyrimidine using vinylboronic acid in the presence of a palladium catalyst, yielding moderate to good yields (up to 77%) depending on the reaction conditions.

Step 2: Cyclopropanation Reaction

The cyclopropanation can be achieved through a nitrogen ylide-mediated approach. For example, ethyl diazoacetate is commonly used in this context, reacting with the vinyl derivative under controlled conditions to form the cyclopropane moiety. This step is crucial as it introduces the cyclopropyl group into the pyrimidine structure.

Step 3: Carboxylation

Following cyclopropanation, hydrolysis of the resulting ester leads to the formation of the desired carboxylic acid. This can be accomplished through standard hydrolysis methods, often yielding high purity products after purification steps such as recrystallization or chromatography.

Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%)
1 Vinylation Pd catalyst, dioxane, heat Up to 77%
2 Cyclopropanation Ethyl diazoacetate, controlled temperature Variable (typically around 28%)
3 Hydrolysis Aqueous NaOH followed by acidification High purity post-purification

Challenges and Considerations

The synthesis of this compound presents several challenges:

  • Safety Concerns : The use of diazo compounds requires careful handling due to their potential hazards during cyclopropanation reactions.

  • Selectivity : Achieving high selectivity in cyclopropanation reactions can be difficult, often leading to mixtures of isomers that require additional separation steps.

  • Yield Optimization : While initial yields may be satisfactory, optimizing conditions for large-scale synthesis remains a critical area for research.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties for specific applications.

Synthetic Routes
The synthesis typically involves cyclization reactions under controlled conditions. For instance, it can be synthesized by reacting 2-cyclopropyl-4-methylpyrimidine with a carboxylating agent like carbon dioxide in the presence of a base, often using organic solvents such as dimethylformamide at elevated temperatures.

Biological Research

Biochemical Probes
In biological research, this compound is investigated for its potential as a biochemical probe. It has been shown to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. This feature makes it a candidate for studying various biochemical processes and disease mechanisms .

Therapeutic Potential
Research indicates that this compound may have therapeutic applications, particularly in treating inflammatory diseases. Studies have demonstrated that pyrimidines exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like COX-2 and nitric oxide synthase (iNOS). For example, certain derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

Medicinal Chemistry

Drug Development
The compound has been explored for its role in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways. For instance, structure-activity relationship (SAR) studies have identified modifications that enhance its potency against targets such as NAPE-PLD, which is implicated in various pathological conditions .

Case Study: Antimalarial Activity
Recent investigations into related pyrimidine compounds have highlighted their potential as antimalarial agents. For instance, certain derivatives were found to inhibit vital kinases in the Plasmodium species responsible for malaria, showcasing the therapeutic promise of pyrimidine derivatives including this compound .

Industrial Applications

Material Science
In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties facilitate advancements in polymer chemistry and the synthesis of novel chemical entities with desired characteristics.

Data Table: Summary of Applications

Field Application Findings/Notes
Chemical SynthesisBuilding block for complex moleculesUsed in various synthetic pathways; enhances reactivity and functionalization.
Biological ResearchBiochemical probeModulates biological pathways through enzyme/receptor interactions .
Medicinal ChemistryDrug developmentPotent inhibitors against key disease-related enzymes; promising anti-inflammatory effects .
Industrial ApplicationsMaterial developmentFacilitates advancements in polymer chemistry and new chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid Cyclopropyl (C2), Methyl (C4) C₁₃H₂₁NO₄ 255.32 MDLMFCD30803616 Research intermediate, agrochemicals
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cyclopropyl (C2), Cl (C5), OH (C6) C₈H₇ClN₂O₃ 214.61 - Potential metabolite or bioactive derivative
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Aminocyclopyrachlor) Cyclopropyl (C2), Cl (C5), NH₂ (C6) C₈H₈ClN₃O₂ 213.6 858956-08-8 Herbicide (pesticide standard)
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid Isopropyl (C4), Methyl (C2) C₁₀H₁₄N₂O₂ 194.23 127958-08-1 Industrial synthesis intermediate
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropyl (C2), Cl (C5), complex amine (C6) C₁₅H₁₅ClN₄O₂ 318.76 1165936-28-6 Pharmaceutical intermediate (e.g., kinase inhibitors)
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid Methoxyphenyl (C2), pyridinyl (C4) C₁₈H₁₄N₃O₃ 320.32 1172917-35-9 Ligand for metal-organic frameworks

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Chlorine vs. Methyl Groups: Chlorinated analogs (e.g., Aminocyclopyrachlor ) exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This property is critical in herbicides, where chloro-substituents improve binding to target enzymes.
  • Cyclopropyl vs.
  • Amino and Hydroxy Substituents: Amino groups (e.g., in Aminocyclopyrachlor ) improve water solubility and hydrogen-bonding capacity, whereas hydroxy groups (e.g., in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid ) may enhance acidity and metal chelation.
Positional Isomerism
  • The placement of substituents significantly impacts bioactivity. For example, 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid has substituents at C5 and C6, which may sterically hinder enzyme binding compared to the target compound’s C4 methyl group.

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives (e.g., the target compound) generally exhibit higher aqueous solubility than ester analogs like methyl 2-aminopyrimidine-5-carboxylate .
  • Molecular Weight and Lipophilicity : Bulkier substituents (e.g., pyridinyl groups in ) increase molecular weight and logP, reducing membrane permeability but improving target affinity.

Research Findings and Trends

  • Synthetic Accessibility: Esters (e.g., ethyl 2-aminopyrimidine-5-carboxylate ) are common intermediates for carboxylic acid derivatives, enabling scalable synthesis of the target compound .
  • Toxicity Profiles : Chlorinated analogs (e.g., ) may pose higher environmental toxicity due to halogen persistence, whereas cyclopropyl-containing compounds offer improved biodegradability .

Biological Activity

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 170.18 g/mol. The compound features a pyrimidine ring substituted at the 2-position with a cyclopropyl group, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid functional group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes and modulate receptor functions, leading to various therapeutic effects. For instance, it has been investigated for its antimicrobial and anticancer properties, demonstrating potential in inhibiting the growth of various pathogens and cancer cells.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that the compound is particularly effective against E. coli, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The IC50 values for these cell lines indicate moderate to high potency, making it a candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives like this compound. SAR studies have revealed that modifications at specific positions on the pyrimidine ring can significantly enhance or diminish biological activity.

For example, substituting different groups at the 4-position of the pyrimidine ring has been shown to affect enzyme inhibition potency. In a comparative analysis with similar compounds, it was noted that certain substitutions led to a two-fold increase in potency against specific targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound maintained activity even against strains with reduced susceptibility to conventional antibiotics .
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as an adjunct therapy in oncology .
  • Enzyme Inhibition : Further investigations into its mechanism revealed that this compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via cyclocondensation of cyclopropylamine derivatives with β-keto esters or via functionalization of pre-formed pyrimidine cores. Key steps include optimizing cyclopropane ring stability under acidic/basic conditions and controlling regioselectivity during methyl group introduction. For example, cyclopropylamine intermediates (e.g., cyclopropyl isocyanates) can react with β-diketones to form the pyrimidine scaffold . Yield improvements (70–85%) are achieved using microwave-assisted synthesis to reduce side reactions like ring-opening of the cyclopropyl group. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically influence reaction efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, particularly distinguishing cyclopropyl protons (δ ~0.8–1.2 ppm) and methyl groups (δ ~2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₁₀H₁₂N₂O₂: 200.09 g/mol). X-ray crystallography (as in ) resolves bond angles (e.g., C–N–C in pyrimidine ring ≈ 120°) and confirms steric effects from the cyclopropyl group.

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity tracking (e.g., 95% initial purity degrading to ≤90%) identify decomposition pathways. Cyclopropyl ring strain increases sensitivity to hydrolysis; thus, lyophilized storage under argon is recommended. FT-IR monitoring of carboxylic acid dimerization (peaks at ~2500–3300 cm⁻¹) helps detect degradation .

Advanced Research Questions

Q. How can conflicting data on solubility and bioavailability be resolved for this compound?

  • Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder X-ray diffraction (PXRD) to correlate solubility differences (e.g., amorphous form solubility ≈ 1.2 mg/mL vs. crystalline ≈ 0.3 mg/mL in PBS pH 7.4). Molecular dynamics simulations predict bioavailability by modeling cyclopropyl hydrophobicity (logP ≈ 1.8) and carboxylate ionization (pKa ≈ 3.5) .

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